molecular formula C20H20N2O5S B14801195 (9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH CAS No. 1443324-12-6

(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH

Cat. No.: B14801195
CAS No.: 1443324-12-6
M. Wt: 400.4 g/mol
InChI Key: NAKVFAQHYDUSNZ-KRWDZBQOSA-N
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Description

(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is a compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH typically involves the protection of the amino acid cysteine with the Fmoc group. This can be achieved through the reaction of cysteine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often employs automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, making the process efficient and scalable. The use of solid-phase synthesis techniques allows for the rapid assembly of peptide chains with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: Piperidine in DMF or DCM.

Major Products Formed

Scientific Research Applications

(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The primary function of (9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is to protect the amino group of cysteine during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent coupling reactions. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptide chains .

Comparison with Similar Compounds

Similar Compounds

    (9H-Fluoren-9-yl)methoxy]carbonyl Glycine: Another Fmoc-protected amino acid used in peptide synthesis.

    (9H-Fluoren-9-yl)methoxy]carbonyl Alanine: Similar in function but with different side chain properties.

    (9H-Fluoren-9-yl)methoxy]carbonyl Lysine: Used for peptides requiring lysine residues.

Uniqueness

(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is unique due to the presence of the thiol group in cysteine, which can form disulfide bonds. This property is essential for the formation of the tertiary and quaternary structures of proteins, making it a valuable tool in peptide and protein chemistry .

Properties

CAS No.

1443324-12-6

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

(2R)-3-(2-amino-2-oxoethyl)sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C20H20N2O5S/c21-18(23)11-28-10-17(19(24)25)22-20(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1

InChI Key

NAKVFAQHYDUSNZ-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC(=O)N)C(=O)O

Origin of Product

United States

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